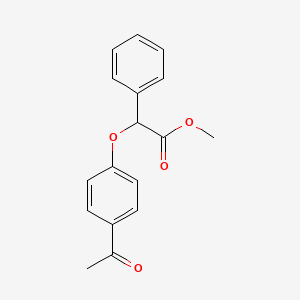

Methyl 2-(4-acetylphenoxy)-2-phenylacetate

Description

Methyl 2-(4-acetylphenoxy)-2-phenylacetate (CAS: 885949-39-3) is a phenylacetate derivative with the molecular formula C₁₈H₁₆O₅ and a molecular weight of 312.32 g/mol . Structurally, it features a 4-acetylphenoxy group attached to a central phenylacetate ester scaffold. The compound is a crystalline solid with a melting point of 88–89°C and is primarily utilized in organic synthesis, particularly as a precursor for cross-coupling reactions and enzyme inhibitor development . Its synthesis typically involves Grignard reactions or esterification protocols, as evidenced by analogous methodologies in related compounds .

Properties

IUPAC Name |

methyl 2-(4-acetylphenoxy)-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-12(18)13-8-10-15(11-9-13)21-16(17(19)20-2)14-6-4-3-5-7-14/h3-11,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMGUTFQAHUPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377302 | |

| Record name | methyl 2-(4-acetylphenoxy)-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885949-39-3 | |

| Record name | Methyl α-(4-acetylphenoxy)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-(4-acetylphenoxy)-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-acetylphenoxy)-2-phenylacetate typically involves the esterification of 2-(4-acetylphenoxy)-2-phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-(4-acetylphenoxy)-2-phenylacetic acid+methanolacid catalystMethyl 2-(4-acetylphenoxy)-2-phenylacetate+water

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(4-acetylphenoxy)-2-phenylacetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-acetylphenoxy)-2-phenylacetate can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: 2-(4-carboxyphenoxy)-2-phenylacetic acid.

Reduction: 2-(4-acetylphenoxy)-2-phenylethanol.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-acetylphenoxy)-2-phenylacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-acetylphenoxy)-2-phenylacetate involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The hydrolysis of the ester bond releases the corresponding acid and alcohol, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 2-(4-acetylphenoxy)-2-phenylacetate with structurally analogous phenylacetate derivatives, focusing on substituent effects, synthetic yields, physical properties, and applications.

Key Comparisons

Substituent Effects on Reactivity and Applications Electron-Withdrawing Groups: The 4-acetylphenoxy group in the target compound enhances electrophilicity compared to 4-formylphenoxy (lower molecular weight: 270.28 vs. 312.32) . This difference influences their utility in cross-coupling reactions, where acetyl groups stabilize transition states better than formyl groups . Carbazole Derivatives: Methyl 2-(9H-carbazol-9-yl)-2-phenylacetate (13a) exhibits a bulkier, electron-rich carbazole substituent, enabling applications in photochemical studies but reducing synthetic yields (53% vs. 47.4% in benzyloxy derivatives) . Ortho vs. Para Substituents: Methyl 2-(2-acetylphenyl)-2-phenylacetate, an ortho-substituted side product, shows distinct chromatographic behavior (Rf = 0.53 vs. 0.43 for para-substituted analogs), highlighting positional effects on polarity .

Synthetic Yields and Methodologies

- Grignard reactions (e.g., in ) yield 47.4% for hydroxylated analogs, while carbazole derivatives () achieve higher yields (up to 71% ) due to optimized column chromatography .

- The target compound’s synthesis likely parallels these methods, though specific yield data are unavailable in the provided evidence .

Biological and Industrial Applications Enzyme Inhibition: Methyl 2-(4-acetylphenoxy)-2-phenylacetate’s acetyl group may enhance binding to enzymatic active sites, similar to carbazole derivatives’ bioactivity in antimicrobial assays . Forensic Relevance: Ethyl 2-phenylacetoacetate is a regulated precursor in amphetamine synthesis, contrasting with the target compound’s research-focused applications .

Physical Properties Melting points for acetylphenoxy derivatives (88–89°C) are consistent across analogs, while formylphenoxy variants share similar values despite lower molecular weights, suggesting stronger intermolecular forces in acetylated compounds .

Biological Activity

Methyl 2-(4-acetylphenoxy)-2-phenylacetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

Methyl 2-(4-acetylphenoxy)-2-phenylacetate is characterized by its ester functional group and phenylacetate moiety. Its structure can be represented as follows:

This compound is synthesized through the acetylation of phenolic compounds, which may influence its biological activity.

1. Anticancer Activity

Research indicates that Methyl 2-(4-acetylphenoxy)-2-phenylacetate exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism involves the activation of caspases, leading to programmed cell death.

Table 1: Summary of Anticancer Studies

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via caspase activation |

| A549 | 30 | Cell cycle arrest at G1 phase |

| HeLa | 20 | Inhibition of proliferation |

2. Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This activity suggests potential therapeutic applications in inflammatory diseases.

Case Study Example:

A study involving animal models of arthritis demonstrated that treatment with Methyl 2-(4-acetylphenoxy)-2-phenylacetate resulted in reduced swelling and joint inflammation, correlating with decreased levels of inflammatory markers in serum.

3. Antimicrobial Activity

Methyl 2-(4-acetylphenoxy)-2-phenylacetate has also been evaluated for its antimicrobial properties. It exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The biological activities of Methyl 2-(4-acetylphenoxy)-2-phenylacetate can be attributed to several mechanisms:

- Apoptosis Induction: Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.

- Cytokine Modulation: Inhibition of NF-kB signaling pathway leading to decreased cytokine production.

- Membrane Disruption: Interaction with bacterial membranes resulting in increased permeability and cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.